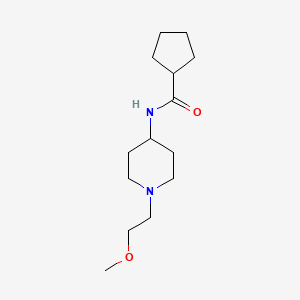
N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that it is intended for research use only and not for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide”. However, piperidine derivatives are widely used in the pharmaceutical industry and there are numerous methods for their synthesis2.Molecular Structure Analysis
The molecular formula of “N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide” is C15H28N2O21. The molecular weight is 268.4011. For a similar compound, “[1-(2-methoxyethyl)piperidin-4-yl]methanamine”, the InChI code is 1S/C9H20N2O/c1-12-7-6-11-4-2-9 (8-10)3-5-11/h9H,2-8,10H2,1H33.
Chemical Reactions Analysis
Specific chemical reactions involving “N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide” are not available in the retrieved information. However, piperidine derivatives are known to be involved in a variety of chemical reactions2.Physical And Chemical Properties Analysis
“N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide” is a liquid at room temperature1. The purity of the compound is 95%1. The compound has a molecular weight of 268.4011.Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
- A series of benzamide derivatives with a polar substituent group at the piperidine ring was synthesized and evaluated for effects on gastrointestinal motility, revealing potential as novel prokinetic agents with reduced side effects due to selective 5-HT4 receptor agonism. This research suggests applications in enhancing gastric emptying and defecation, indicating a route to treating gastrointestinal disorders (Sonda et al., 2004).
Analytical and Biochemical Profiles
- The analytical profiles of psychoactive arylcyclohexylamines, characterized by various spectroscopic and chromatographic techniques, underline the importance of precise analytical methods for identifying and quantifying chemical compounds in biological matrices. This emphasizes the compound's relevance in forensic and pharmaceutical research (De Paoli et al., 2013).
Chemical Synthesis and Anti-Inflammatory Properties
- Novel chemical syntheses involving derivatives of visnaginone and khellinone led to compounds with significant anti-inflammatory and analgesic activities. This discovery points to the potential for developing new therapeutic agents based on similar chemical frameworks (Abu‐Hashem et al., 2020).
Antibacterial Activity
- A specific chemical compound demonstrated selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells. This groundbreaking approach could revolutionize the treatment of persistent bacterial infections by targeting the cells that evade conventional antibiotic treatment (Kim et al., 2011).
Safety And Hazards
The specific safety and hazard information for “N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide” is not available in the retrieved information. It’s important to note that this compound is intended for research use only and not for human or veterinary use1.
Orientations Futures
The future directions for “N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide” are not specified in the retrieved information. However, piperidine derivatives are a significant area of research in the pharmaceutical industry, with potential applications in various therapeutic areas2.
Propriétés
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-18-11-10-16-8-6-13(7-9-16)15-14(17)12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRUEKBJBMDXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide](/img/structure/B2823211.png)
![N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2823212.png)
![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-methoxybenzamide](/img/structure/B2823213.png)
![{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone](/img/structure/B2823214.png)
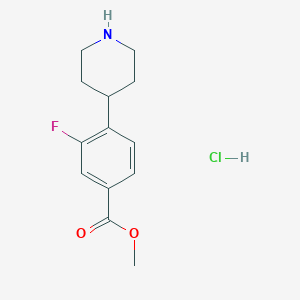
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine](/img/structure/B2823220.png)
![2-[(3-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2823221.png)

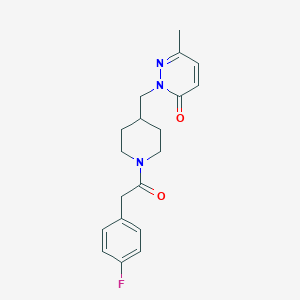
![1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea](/img/structure/B2823227.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2823228.png)
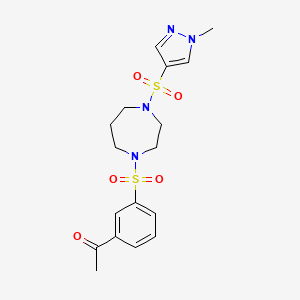
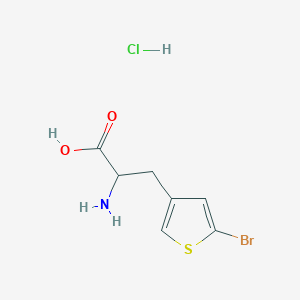
![4,4,4-Trifluoro-1-[3-(triazol-2-yl)azetidin-1-yl]butan-1-one](/img/structure/B2823231.png)